Rucaparib - 283173-50-2

Rucaparib

Catalog Number: EVT-280580
CAS Number: 283173-50-2
Molecular Formula: C19H18FN3O
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rucaparib is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1, PARP-2, and PARP-3. [, , , , ] These enzymes play a crucial role in DNA repair, particularly in the base excision repair (BER) pathway. [] Rucaparib exhibits greater potency against PARP-1 and PARP-2 compared to PARP-3. [] This selectivity is crucial for its mechanism of action, which exploits the concept of synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR). [, ]

Rucaparib is currently being investigated for its potential in treating various cancers, particularly those with mutations in genes involved in HRR, such as BRCA1 and BRCA2. [, , , , , , , , , , , , , , , , , ]

Future Directions
  • Expanding the Use of Rucaparib: Research should focus on exploring the efficacy of Rucaparib in a wider range of cancers, particularly those with identified HRD, beyond the currently approved indications. [, , ]

  • Overcoming Resistance Mechanisms: Investigating mechanisms of resistance to Rucaparib and developing strategies to overcome such resistance will be crucial for maximizing its therapeutic benefit. [, , ]

  • Optimizing Combination Therapies: Research should focus on identifying optimal combinations of Rucaparib with other therapeutic agents, such as chemotherapy, targeted therapies, and immune checkpoint inhibitors, to enhance its efficacy and potentially broaden its applicability. [, , , , , ]

  • Improving CNS Penetration: Developing strategies to enhance the delivery of Rucaparib into the CNS could potentially expand its use in treating brain tumors. []

Niraparib

Relevance: Niraparib shares its mechanism of action and therapeutic target with rucaparib, making it a relevant compound for comparison, particularly in the context of ovarian cancer treatment [ [], [] ]. Understanding the nuances in their pharmacokinetic properties, toxicity profiles, and activity against specific tumor subtypes is crucial for optimizing treatment strategies for individual patients.

Talazoparib

Relevance: Similar to rucaparib, talazoparib targets PARP and displays efficacy in cancers with HRD [ [], [] ]. The comparative analysis of their efficacy, safety profiles, and specific activity against different tumor subtypes is essential for making informed clinical decisions regarding their use in various cancer types.

Nivolumab

Relevance: Research indicates that combining nivolumab with rucaparib might offer a promising therapeutic strategy, especially for cancers like ovarian cancer [ [], [] ]. This combination aims to leverage the immune-priming effects of PARP inhibition induced by rucaparib alongside the immune checkpoint blockade provided by nivolumab. Preclinical studies and clinical trials are underway to explore the safety and efficacy of this combination therapy in various cancer types.

Carboplatin

Relevance: Clinical trials have evaluated the safety and efficacy of combining carboplatin with rucaparib in treating advanced solid tumors [ [], [] ]. Results show that this combination can be safely administered and exhibits promising antitumor activity, particularly in BRCA1/2-mutated cancers. The synergistic effects observed in preclinical models highlight the potential of this combination in enhancing treatment outcomes for patients.

Topotecan

Relevance: Preclinical studies have explored the combination of rucaparib and topotecan, revealing synergistic drug interactions [ [] ]. This combination resulted in enhanced apoptosis, DNA fragmentation, and γH2AX formation in cancer cells, indicating potent anticancer activity. These findings support further clinical investigations to assess the therapeutic potential of this combination.

Doxorubicin

Relevance: Research has investigated combining rucaparib with doxorubicin in preclinical models [ [] ]. While the specific interaction observed can be synergistic or additive depending on the cell line, these findings suggest a potential benefit for combining these agents in specific cancer types. Further research is warranted to determine optimal dosing strategies and to identify patient populations who would benefit most from this combination.

Paclitaxel

Relevance: Similar to doxorubicin, the combination of rucaparib and paclitaxel has shown synergistic or additive effects in preclinical models, highlighting the potential of combining these agents in specific cancer types [ [] ]. Further research is needed to determine optimal dosing strategies and patient selection for maximizing clinical benefit.

Enzalutamide

Relevance: Studies have explored combining enzalutamide with rucaparib in treating metastatic castration-resistant prostate cancer [ [], [] ]. Preclinical and early clinical data suggest potential synthetic lethality with this combination, even in tumors without significant DNA damage repair (DDR) gene defects. Ongoing clinical trials are evaluating the safety and efficacy of this combination, with initial results indicating promising activity and an acceptable safety profile.

Source and Classification

Rucaparib is derived from a tricyclic indole structure and belongs to the class of drugs known as PARP inhibitors. Its chemical formula is C19H18FN3OC_{19}H_{18}FN_{3}O with a molecular weight of approximately 323.36 g/mol. The compound is synthesized from various starting materials through several chemical reactions, which are crucial for its development as an effective therapeutic agent.

Synthesis Analysis

Methods and Technical Details

The synthesis of rucaparib has been approached through various methodologies, emphasizing efficiency and scalability. One notable method involves the use of methyl 5-fluoro-2-methyl-3-nitrobenzoate and 4-cyanobenzaldehyde as starting materials. The synthesis proceeds through several key steps:

  1. Formation of 2-Aminocinnamonitrile: Methyl 5-fluoro-2-methyl-3-nitrobenzoate is converted into this intermediate.
  2. Imino-Stetter Reaction: This intermediate undergoes an imino-Stetter reaction with 4-cyanobenzaldehyde to yield a trisubstituted indole-3-acetonitrile.
  3. Reduction: Both nitriles are reduced to form the corresponding amines.
  4. Construction of Azepinone Scaffold: The final step involves creating the azepinone structure, completing the synthesis of rucaparib .
Chemical Reactions Analysis

Reactions and Technical Details

Rucaparib undergoes several critical chemical reactions during its synthesis:

  1. Nitration: Initial nitration reactions are avoided in more recent synthetic routes to enhance safety and reduce waste.
  2. Condensation Reactions: Key condensation reactions involve aminoacetaldehyde acetal compounds to form intermediates necessary for rucaparib.
  3. Reduction Steps: Multiple reduction steps are employed to convert nitriles into amines, which are essential for finalizing the drug's structure.
Mechanism of Action

Process and Data

Rucaparib functions primarily by inhibiting the enzyme poly(ADP-ribose) polymerase, which plays a crucial role in DNA repair processes. By blocking this enzyme, rucaparib prevents cancer cells from repairing single-strand breaks in their DNA, leading to cell death, particularly in cells deficient in homologous recombination repair mechanisms such as those with BRCA mutations.

The mechanism can be summarized as follows:

  1. Inhibition of PARP Enzyme: Rucaparib binds to the catalytic domain of PARP enzymes.
  2. Accumulation of DNA Damage: The inhibition leads to an accumulation of unrepaired single-strand breaks that convert into double-strand breaks during DNA replication.
  3. Synthetic Lethality: Cancer cells lacking effective homologous recombination repair pathways cannot survive this level of DNA damage, leading to selective killing of tumor cells while sparing normal cells.

This targeted action underlines its effectiveness in treating specific cancer types .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rucaparib exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 171-173 °C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are significant for both its formulation as a pharmaceutical product and its handling during synthesis .

Applications

Scientific Uses

Rucaparib is primarily used in oncology for treating patients with advanced ovarian cancer associated with BRCA mutations. Its application extends beyond ovarian cancer; ongoing research is exploring its efficacy against other malignancies, including breast and prostate cancers.

Additionally, rucaparib serves as a valuable tool in scientific research aimed at understanding DNA repair mechanisms and developing new therapeutic strategies targeting similar pathways in cancer treatment .

Historical Development and Discovery of Rucaparib

Origins in PARP Inhibitor Research: Collaboration Between Academia and Industry

The genesis of rucaparib (AG014699/Rubraca®) traces to foundational research at Newcastle University in the early 1990s, where a multidisciplinary team bridged oncology, chemistry, and pharmacology. This collaboration—spearheaded by Professors Bernard Golding (Organic Chemistry), Roger Griffin (Medicinal Chemistry), and Nicola Curtin (Experimental Therapeutics)—aimed to develop potent poly(ADP-ribose) polymerase (PARP) inhibitors targeting DNA repair pathways. Initial funding from the North of England Cancer Research Campaign and later Cancer Research UK enabled systematic exploration of benzimidazole and quinazolinone derivatives as PARP-inhibiting scaffolds [1] [8] [9].

A pivotal industry partnership with Agouron Pharmaceuticals (later Pfizer) integrated structure-based drug design (SBDD) with Newcastle’s medicinal chemistry expertise. X-ray crystallography of early inhibitors (e.g., NU1025) bound to the PARP-1 catalytic domain revealed critical hydrogen bonds between the carboxamide group and residues Ser904 and Gly863. This enabled rational optimization, leading to tricyclic benzimidazole derivatives like NU1085 (Ki = 6 nM), which exhibited 1,000-fold greater potency than first-generation inhibitor 3-aminobenzamide [8] [9]. The Newcastle-Agouron collaboration produced AG14361, a preclinical candidate demonstrating in vivo chemopotentiation, and its phosphate salt AG014699 (rucaparib) became the first PARP inhibitor to enter clinical trials in 2003 [6] [8].

Table 1: Key Compounds in Newcastle University's PARP Inhibitor Development

CompoundChemical ClassPARP-1 IC₅₀Key Innovation
3-Aminobenzamide (3AB)Benzamide30 µMFirst-generation inhibitor, weak potency
NU1025Quinazolinone400 nMCarboxamide constrained in ring (50x 3AB)
NU1085Benzimidazole80 nM2-(4-Hydroxyphenyl) substitution (1,000x 3AB)
AG14361Tricyclic benzimidazole<1.4 nMOptimized binding via SBDD

Serendipitous Discoveries in Early-Stage SAR and Molecular Design

The structure-activity relationship (SAR) journey featured unexpected breakthroughs that accelerated inhibitor development. Initial attempts to synthesize 2-methylbenzoxazole-4-carboxamide—designed to hold the carboxamide pharmacophore in the optimal anti-conformation through hydrogen bonding—resulted in an unplanned molecular rearrangement. This serendipity yielded 8-Hydroxy-2-methylquinazolin-4[3H]-one (NU1025), where the carboxamide was rigidly incorporated into a quinazolinone ring. NU1025 exhibited an IC₅₀ of 400 nM, a 50-fold improvement over 3AB, despite being structurally distinct from the intended target [1] [9].

A parallel challenge involved PARP enzyme assay reproducibility. Early assays using siliconized glass tubes showed extreme variability due to interference from siliconizing agents. Switching to pre-warmed plastic tubes resolved this issue, enabling robust SAR generation. This methodological refinement coincided with the discovery that constraining the carboxamide group within a heterocyclic ring (as in NU1025) mimicked the transition-state geometry of NAD⁺ binding, explaining the potency leap [1] [9]. These discoveries underscored the synergy between empirical observation and rational design in medicinal chemistry.

Evolution from Chemosensitizer to Monotherapy Agent

Rucaparib’s initial development focused on chemosensitization. Preclinical studies demonstrated that PARP inhibition by NU1025:

  • Potentiated temozolomide (TMZ) cytotoxicity by impairing base excision repair (BER) of TMZ-induced DNA damage [6] [9]
  • Enhanced radiation efficacy by blocking recovery from "potentially lethal damage" [9]
  • Synergized with topoisomerase I poisons (e.g., topotecan) but not topoisomerase II inhibitors [9]

The paradigm shifted with two key insights:

  • PARP Trapping Mechanism: Inhibited PARP-1 remains tightly bound to DNA single-strand breaks, creating physical barriers to replication forks. This proved more cytotoxic than catalytic inhibition alone [6] [9].
  • Synthetic Lethality in BRCA-Deficient Cells: BRCA1/2-mutant cells, deficient in homologous recombination repair (HRR), became uniquely vulnerable to PARP inhibition. Rucaparib monotherapy induced catastrophic DNA damage accumulation in HRR-defective tumors, independent of chemotherapeutic combinational agents [6] [7].

Clinical validation emerged from studies in BRCA-mutant ovarian cancer:

  • The phase II ARIEL2 trial identified genomic loss of heterozygosity (LOH) as a biomarker predicting rucaparib response [4].
  • The phase III ARIEL3 trial confirmed prolonged progression-free survival with rucaparib maintenance therapy versus placebo in recurrent platinum-sensitive disease [4].
  • FDA accelerated approval (2016) for advanced BRCA-mutant ovarian cancer after ≥2 chemotherapies established rucaparib as a monotherapy agent [1] [4].

Table 2: Clinical Evolution of Rucaparib Applications

Therapeutic ContextCancer TypeKey FindingTrial/Study
ChemosensitizerMetastatic Melanoma17.4% response rate with TMZ comboPhase II [9]
Monotherapy (BRCA-mutant)Ovarian Cancer54% RECIST response rate in ARIEL2Phase II [4]
Monotherapy (BRCA-like)Pancreatic Cancer15.8% ORR (including 1 complete response)RUCAPANC [7]
ADT-SparingProstate Cancer (BRCAness)44.4% disease control rate in high-risk nmCSPCPhase II [3]

The expansion into BRCA-mutant pancreatic cancer (RUCAPANC trial) and BRCAness prostate cancer further demonstrated monotherapy efficacy. In pancreatic cancer, rucaparib achieved a 31.6% disease control rate despite heavy pretreatment, with one patient maintaining response >160 weeks [7]. In non-metastatic castration-sensitive prostate cancer (nmCSPC) with homologous repair mutations (ATM, BRCA1/2, RAD51), rucaparib delayed PSA progression by a median of 35.37 months, offering an androgen deprivation therapy (ADT)-sparing option [3].

Properties

CAS Number

283173-50-2

Product Name

Rucaparib

IUPAC Name

6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one

Molecular Formula

C19H18FN3O

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C19H18FN3O/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24)

InChI Key

HMABYWSNWIZPAG-UHFFFAOYSA-N

SMILES

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2

Solubility

Soluble in DMSO

Synonyms

AG14699 (phosphate); AG 14699; AG-14699; AG014447 (as free base); AG-014447; AG 014447; PF01367338; PF-01367338; PF 01367338; Rucaparib free base, Rubraca.

Canonical SMILES

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.